5-((2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol-4-yl)azo)-4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile
CAS No.: 63281-04-9
Cat. No.: VC18680480
Molecular Formula: C44H45N7O6
Molecular Weight: 767.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63281-04-9 |
|---|---|
| Molecular Formula | C44H45N7O6 |
| Molecular Weight | 767.9 g/mol |
| IUPAC Name | 4-methyl-5-[[2-(4-methylphenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-2,6-bis[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C44H45N7O6/c1-31-18-20-33(21-19-31)51-43(52)36-16-9-17-38(39(36)44(51)53)49-50-40-32(2)37(30-45)41(46-22-10-24-54-26-28-56-34-12-5-3-6-13-34)48-42(40)47-23-11-25-55-27-29-57-35-14-7-4-8-15-35/h3-9,12-21H,10-11,22-29H2,1-2H3,(H2,46,47,48) |
| Standard InChI Key | JLOYQEBEVYFOLX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N=NC4=C(N=C(C(=C4C)C#N)NCCCOCCOC5=CC=CC=C5)NCCCOCCOC6=CC=CC=C6 |
Introduction
Structural Composition and Molecular Features
Core Structural Components
The molecule comprises four distinct regions:
-
Isoindole-1,3-dione Core: A 2-(p-tolyl)-substituted isoindole-1,3-dione moiety contributes rigidity and electron-deficient characteristics, potentially enhancing π-π stacking interactions.
-
Azo Bridge (-N=N-): The diazo group links the isoindole-dione to the nicotinonitrile ring, introducing photoresponsive behavior and redox activity, as observed in other azo-based therapeutics .
-
Nicotinonitrile Scaffold: The 4-methyl-2,6-diamino-substituted pyridine-3-carbonitrile core may facilitate hydrogen bonding and metal coordination, akin to bioactive nicotinonitrile derivatives .
-
Phenoxyethoxypropylamino Side Chains: These hydrophilic groups likely improve solubility and enable interactions with biomembranes or polymeric matrices.
Spectroscopic and Computational Data
Key spectral features include:
-
IR: Expected absorptions for C=O (isoindole-dione, ~1700 cm⁻¹), CN (nicotinonitrile, ~2220 cm⁻¹), and N=N (azo, ~1400 cm⁻¹) .
-
NMR: The p-tolyl group would exhibit characteristic singlet aromatic protons (δ ~7.2 ppm), while the phenoxyethoxy chains show multiplet signals between δ 3.5–4.5 ppm .
-
Mass Spectrometry: A molecular ion peak at m/z 767.9 confirms the molecular weight.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C44H45N7O6 |
| Molecular Weight | 767.9 g/mol |
| IUPAC Name | 4-methyl-5-[[2-(4-methylphenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-2,6-bis[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N=NC4=C(N=C(C(=C4C)C#N)NCCCOCCOC5=CC=CC=C5)NCCCOCCOC6=CC=CC=C6 |
| Solubility (Predicted) | Moderate in DMSO, DMF; low in water |
Synthetic Pathways and Reaction Mechanisms
Hypothetical Synthesis
While no direct synthesis is documented, plausible routes involve:
-
Diazotization and Azo Coupling:
-
Nicotinonitrile Formation:
Challenges in Synthesis
-
Steric hindrance from the bulky phenoxyethoxypropyl groups may reduce coupling efficiency.
-
Purification difficulties due to the compound’s high molecular weight and polarity.
| Compound Class | Activity (IC50/EC50) | Reference |
|---|---|---|
| Diaryl azo-phenols | α-Glucosidase inhibition: 12 µM | |
| Nicotinonitrile-2-thiols | Molluscicidal LC50: 28 ppm | |
| Azo-linked pyridones | Anticancer (MCF-7): 8.7 µM |
Physicochemical and Pharmacokinetic Profiling
Solubility and LogP
-
LogP (Predicted): ~4.2, indicating moderate lipophilicity suitable for oral absorption.
-
Aqueous Solubility: <10 µg/mL, necessitating formulation with surfactants or cyclodextrins.
Metabolic Stability
-
Azo Reduction: Likely susceptible to gut microbiota-mediated cleavage, releasing aromatic amines .
-
CYP450 Interactions: The electron-rich aromatic systems may inhibit CYP3A4 or CYP2D6 isoforms.
Future Research Directions
-
Biological Screening: Prioritize antimicrobial, anticancer, and anti-inflammatory assays.
-
Formulation Studies: Develop nanoparticle- or liposome-based delivery systems to overcome solubility limitations.
-
Computational Modeling: Molecular docking against targets like tubulin or DNA gyrase to rationalize bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume